molecular formula C8H11N3O2 B2417012 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1177283-79-2

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B2417012
CAS No.: 1177283-79-2
M. Wt: 181.195
InChI Key: GJMHCCXFOSICSE-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Properties

IUPAC Name

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11-3-2-6-5(4-11)7(8(12)13)10-9-6/h2-4H2,1H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMHCCXFOSICSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177283-79-2
Record name 5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate
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Preparation Methods

Core Ring Formation via Acid-Catalyzed Condensation

A foundational approach involves the cyclization of 3-aminopyrazole precursors with aldehydes or ketones under acidic conditions. For instance, dienamine intermediates derived from dimethyl acetonedicarboxylate undergo condensation with sulfonamide-containing amines to form the pyrazolo[4,3-c]pyridine core. The reaction typically proceeds in methanol under reflux, yielding the target compound in 72–88%. Critical parameters include:

  • Solvent selection : Methanol or ethanol for solubility and reaction homogeneity.
  • Catalyst : Hydrochloric acid or sulfuric acid to protonate intermediates and drive cyclization.

N-Methylation and Functionalization

Post-cyclization, N-methylation introduces the 5-methyl group. A one-pot process using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates aminolysis of esters, followed by Boc-deprotection and reductive amination to achieve the final product. This method generates regioisomers, which are separable via chromatography.

Sonication-Assisted Cyclization

Ultrasonic Energy for Enhanced Efficiency

Sonication accelerates cyclization steps by improving reaction kinetics. A general protocol involves:

  • Esterification : Carboxylic acid starting materials converted to methyl esters using methanol and sulfuric acid.
  • Oxonitrile Formation : Reaction with acetonitrile in toluene under NaH.
  • Cyclization : Hydrazine hydrate in acetic acid under sonication for 1–2 hours.
    This method reduces reaction times from hours to minutes and improves yields by 15–20% compared to conventional heating.

Metal-Catalyzed Alkaline Reactions

Copper- or Nickel-Catalyzed Coupling

A patent describes the preparation of pyridyl pyrazolidone carboxylic esters via hydrazinopyridine and maleic diester reactions under alkaline conditions. Adapting this for the target compound involves:

  • Catalysts : Cu(L1)Cl or Ni(L1)Cl₂ (L1 = nitrogen-based ligands).
  • Solvents : Toluene or polar aprotic solvents.
  • Temperature : 20–50°C to balance reaction rate and side-product formation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Time Key Advantage Limitation
Acid-Catalyzed 72–88 1–2 h High regioselectivity Requires chromatography
Multi-Component 84–98 2–10 min Rapid, green conditions Not directly validated
Sonication 70–85 1–2 h Energy-efficient Limited substrate scope
Metal-Catalyzed 65–75 3–6 h Scalable Catalyst cost

Critical Optimization Parameters

  • Temperature Control : Exothermic steps (e.g., cyclocondensation) require cooling to −78°C to prevent side reactions.
  • Anhydrous Conditions : Essential for carboxylation steps to avoid hydrolysis.
  • Catalyst Loading : 5–10 mol% for metal-catalyzed methods ensures cost-effectiveness.

Industrial Production Considerations

Large-Scale Synthesis

Industrial protocols prioritize continuous flow reactors and automated systems to enhance reproducibility. Key steps include:

  • Crystallization : Ethanol/water mixtures for high-purity isolation.
  • Quality Control : HPLC and NMR for verifying structural integrity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS No. 1177283-79-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory effects, structure-activity relationships (SAR), and other pharmacological properties.

  • Molecular Formula : C8_8H11_{11}N3_3O2_2
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 1177283-79-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anti-inflammatory properties, as well as its potential in treating various diseases through modulation of specific biological pathways.

Anti-inflammatory Activity

Recent studies have highlighted the compound's efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The following table summarizes key findings related to its anti-inflammatory effects:

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)Reference
This compound19.45 ± 0.0731.4 ± 0.12
Celecoxib (standard)0.04 ± 0.010.04 ± 0.01

These results indicate that while the compound exhibits activity against both COX enzymes, it is significantly less potent than celecoxib, a widely used anti-inflammatory drug.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazolo[4,3-c]pyridine derivatives. Modifications at various positions on the pyrazole ring can enhance or diminish biological activity. For instance:

  • Substituents : The presence of electron-donating groups at specific positions has been shown to increase COX inhibitory activity.
  • Hydrophilicity : Adjustments to the hydrophilic-lipophilic balance can affect bioavailability and efficacy.

Case Studies and Research Findings

  • In Vivo Studies : In a carrageenan-induced paw edema model in rats, derivatives of this compound demonstrated significant reductions in inflammation comparable to indomethacin, a standard anti-inflammatory medication. The effective doses were calculated and compared with established drugs to evaluate their therapeutic potential .
  • Cellular Mechanisms : Further investigations using RAW264.7 macrophage cells revealed that the compound downregulated pro-inflammatory markers such as iNOS and COX-2 at both mRNA and protein levels . This suggests that it may exert its effects through transcriptional regulation of inflammatory mediators.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying the fused bicyclic structure and substituent positions. Look for characteristic shifts:
    • Pyrazole NH proton: δ 10.5–12.0 ppm (broad singlet) .
    • Tetrahydro-pyridine protons: δ 2.5–3.5 ppm (multiplet) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 223.12 for C9_9H11_{11}N3_3O2_2) .
  • X-ray crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives, as demonstrated for chlorophenyl analogs .

How should researchers address discrepancies in biological activity data across studies?

Advanced
Contradictions in kinase inhibition or cytotoxicity data often stem from:

  • Assay variability : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., PC-3 for prostate cancer) to enable cross-study comparisons .
  • Structural analogs : Compare substituent effects. For example, 5-methyl derivatives show enhanced mTOR inhibition over 5-cyclopropyl analogs due to steric compatibility .
  • Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to rule out rapid degradation as a cause of inconsistent in vivo results .

What safety protocols are critical when handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating organic waste for incineration .
  • Acute toxicity : While specific LD50_{50} data are lacking, structurally related pyrazolo-pyridines exhibit moderate oral toxicity in rodents (LD50_{50} ~500 mg/kg) .

What computational methods aid in predicting structure-activity relationships (SAR)?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 3LCS). Focus on hydrogen bonds between the 3-carboxylic acid and Lys68 or Asp184 residues .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to prioritize derivatives for synthesis .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify substituents (e.g., 5-methyl) that reduce conformational flexibility and enhance affinity .

How can regioselectivity challenges in functionalization be mitigated?

Advanced
Functionalizing the pyridine ring (positions 4–7) often competes with pyrazole N-alkylation. Strategies include:

  • Directing groups : Install a sulfonamide at position 2 to steer electrophilic substitution to the para position on the pyridine ring .
  • Transition metal catalysis : Use Pd(OAc)2_2 with SPhos ligand for Suzuki-Miyaura coupling at position 6, achieving >90% regioselectivity in trifluoromethylbenzyl derivatives .
  • Protection-deprotection : Temporarily block the pyrazole NH with a Boc group to prevent unwanted alkylation .

What in vitro assays are suitable for evaluating anti-proliferative activity?

Q. Advanced

  • MTT assay : Test cytotoxicity in cancer cell lines (e.g., DU-145 for prostate cancer) at 1–100 µM for 72 hours. Include positive controls (e.g., doxorubicin) .
  • Autophagy markers : Use Western blotting for LC3-II and p62 to confirm autophagy induction via mTOR/p70S6K pathway inhibition .
  • Selectivity profiling : Screen against non-cancerous cells (e.g., HEK293) and parallel targets (e.g., PI3K, EGFR) to assess therapeutic index .

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